Benzyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Description
Benzyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a structurally complex heterocyclic compound featuring dual thiadiazole rings bridged by a sulfur-containing acetamide group. Its synthesis typically involves a two-step procedure: (i) heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core, followed by (ii) alkylation to introduce the benzyl and 4-methyl-1,2,3-thiadiazole substituents . The compound’s bioactivity is attributed to its hybrid structure, which combines the electron-deficient 1,3,4-thiadiazole moiety with the lipophilic benzyl group, enhancing membrane permeability and target binding.
Properties
IUPAC Name |
benzyl 2-[[5-[(4-methylthiadiazole-5-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S3/c1-9-12(26-20-17-9)13(22)16-14-18-19-15(25-14)24-8-11(21)23-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,16,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDPGIMKQAHKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazoles, including benzyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate, exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and shown promising results:
| Compound | Activity | Reference |
|---|---|---|
| Benzyl 2-((5-(4-methylthiadiazole)-1,3,4-thiadiazol-2-yl)thio)acetate | Moderate to high inhibition against Gram-positive and Gram-negative bacteria |
Antitumor Activity
The compound has been investigated for its potential antitumor effects. In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit the growth of cancer cell lines more effectively than standard treatments like cisplatin:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Benzyl derivative | MDA-MB-231 (breast cancer) | 3.3 | |
| Benzyl derivative | HEK293T (normal human cells) | 34.71 - 52.63 |
Antitubercular Activity
The compound has also shown potential as an antitubercular agent. In studies comparing its efficacy to established drugs like Isoniazid, it demonstrated significant activity against Mycobacterium smegmatis:
Structure-Activity Relationship Studies
Research into the structure-activity relationship (SAR) of thiadiazole derivatives indicates that modifications at specific positions can enhance biological activity. For instance, the presence of electron-donating groups has been linked to improved anticancer activity:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The compound’s structural analogs share the 1,3,4-thiadiazole core but differ in substituents, which critically influence their pharmacological profiles. Below is a detailed comparison:
Key Findings from Comparative Studies
Bioactivity vs. Substituent Chemistry :
- The benzyl ester in the parent compound enhances CNS penetration, critical for anticonvulsant activity, whereas the sodium carboxylate in the triazole-thiadiazole hybrid improves water solubility and enzyme binding .
- Electron-withdrawing groups (e.g., chloro in ’s compound) increase lipophilicity but may reduce metabolic stability .
- Hybrid structures (e.g., triazole-thiadiazole in ) show superior target affinity due to multi-heterocyclic pharmacophores .
Synthetic Accessibility :
- The parent compound’s synthesis is scalable via alkylation, enabling library diversification . In contrast, piperidine-containing analogs () require stringent conditions (reflux in benzene), limiting practicality .
Structural Stability :
- Intramolecular interactions (e.g., S···O hypervalent bonds in ) enhance crystallinity and stability, whereas free thiols () may oxidize, reducing shelf-life .
Q & A
Q. What are the common synthetic routes for preparing Benzyl 2-((5-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate?
The synthesis typically involves sequential coupling and cyclization steps. For example:
- Step 1 : React a 1,3,4-thiadiazol-2-amine derivative with a benzyl thioacetate intermediate under anhydrous conditions (e.g., DMF or acetone) with reflux (4–6 hours), monitored by TLC .
- Step 2 : Introduce the 4-methyl-1,2,3-thiadiazole-5-carboxamido group via carbodiimide-mediated coupling (e.g., using EDC or DCC) in the presence of a catalytic base like DMAP .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can researchers confirm the structural integrity of the synthesized compound?
Use a combination of analytical techniques:
- NMR : and NMR (400 MHz, DMSO-) to verify proton environments and carbon backbones. For example, the benzyl ester group shows a singlet at δ ~4.6 ppm (CH) and aromatic protons at δ 7.2–7.5 ppm .
- HRMS : High-resolution mass spectrometry to confirm the molecular ion peak (e.g., [M+H]) with <2 ppm error .
- IR : Peaks at ~1700 cm (C=O ester) and ~1650 cm (amide I band) .
Q. What methods are recommended for assessing the compound's preliminary biological activity?
- Antimicrobial Screening : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Follow CLSI guidelines with 96-well plate microdilution (concentration range: 0.5–128 µg/mL) .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the thiadiazole core formation?
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of sulfur-containing intermediates .
- Catalysis : Introduce KCO or triethylamine to deprotonate thiol groups and accelerate coupling .
- Temperature Control : Maintain reflux temperatures (80–100°C) to balance reaction rate and byproduct formation. For cyclization steps, acid catalysis (e.g., HCl/EtOH) at 60°C improves ring closure efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
